3'-Aminopropiophenone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(3-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXJUBDTCAAXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381715 | |
| Record name | 3'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-05-3 | |
| Record name | 1-(3-Aminophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Aminopropiophenone and Its Analogues
Established Synthetic Routes to 3'-Aminopropiophenone
The traditional synthesis of this compound is primarily achieved through multi-step chemical reactions that have been well-documented in organic chemistry literature. These methods, while reliable, often form the basis for further optimization and development.
Classical Organic Synthesis Approaches
A predominant classical route for the synthesis of this compound involves a two-step process starting from propiophenone (B1677668). This method leverages the directing effects of the carbonyl group in electrophilic aromatic substitution.
Nitration of Propiophenone : The first step is the nitration of propiophenone. The propionyl group (-COCH₂CH₃) is a meta-directing deactivator. Therefore, the electrophilic substitution with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, selectively installs a nitro group (-NO₂) at the meta-position (position 3) of the benzene (B151609) ring, yielding 3'-Nitropropiophenone (B93426). ontosight.aihzdr.de The synthesis requires careful control of reaction conditions to ensure regioselectivity and good yield. ontosight.ai
Reduction of 3'-Nitropropiophenone : The subsequent step is the reduction of the nitro group to a primary amine (-NH₂). This transformation is a cornerstone of aromatic amine synthesis. A specific method documented in patent literature involves the catalytic hydrogenation of 3'-nitropropiophenone using hydrogen gas with a 5% Platinum on carbon (Pt/C) catalyst in a diethyl ether solvent. googleapis.comambeed.com The reaction proceeds over several hours, and after filtration of the catalyst, the product, this compound, is obtained from the filtrate. googleapis.com Other classical reduction methods applicable to nitroarenes include the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). hzdr.de
An alternative, though often less efficient, classical approach is the Friedel-Crafts acylation. rsc.orgnih.gov This would involve reacting a protected aniline (B41778) derivative with an acylating agent like propionyl chloride. However, direct Friedel-Crafts acylation of aniline derivatives is often unsuccessful because N-acylation of the amino group is a much faster competing reaction. researchgate.net Consequently, protection of the amino group is necessary, followed by the acylation and a final deprotection step. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the reduction of the nitroarene intermediate is crucial for maximizing the yield and purity of this compound. Research into the reduction of various nitroarenes has identified several key parameters that can be fine-tuned.
A study on the reduction of nitroarenes using a sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride (NiCl₂·6H₂O) system in an aqueous acetonitrile (B52724) solution demonstrated the importance of reagent stoichiometry. asianpubs.org The optimal conditions for the complete conversion of nitrobenzene (B124822) to aniline were found by systematically varying the molar ratios of NaBH₄ and the nickel catalyst. asianpubs.org While this was performed on a model substrate, the principles are directly applicable to the synthesis of this compound from its nitro precursor. The reductions are typically rapid, completing within minutes at room temperature. asianpubs.org
Similarly, studies on the selective reduction of halogenated nitroarenes using hydrazine (B178648) hydrate (B1144303) with a Palladium on carbon (Pd/C) catalyst highlight other variables that can be controlled, such as reaction time and temperature, to achieve high yields of the corresponding anilines. researchgate.net The choice of catalyst, solvent, and reducing agent all play a significant role in the reaction's efficiency and chemoselectivity. nih.gov
Table 1: Optimization of Reaction Conditions for Nitroarene Reduction
| Catalyst System | Reducing Agent | Solvent | Temperature | Time | Key Findings | Reference |
|---|---|---|---|---|---|---|
| NiCl₂·6H₂O | NaBH₄ | aq. CH₃CN | Room Temp. | 5-20 min | Molar ratios of NaBH₄ (4 eq.) and NiCl₂·6H₂O (0.2 eq.) are optimal for complete conversion. | asianpubs.org |
| Pd/C | Hydrazine Hydrate | Various | Reflux | Variable | Effective for selective reduction of nitro group in the presence of other functional groups. | researchgate.net |
| 4% Ag/MTA | NaBH₄ | Ethanol | Room Temp. | ~20 h | Excellent yields (>90%) and selectivity (>98%) for a range of substituted anilines. | nih.gov |
Novel and Green Synthetic Strategies for this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient catalytic processes. These "green" strategies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Development of Environmentally Benign Synthetic Protocols
Green chemistry principles have been applied to both the nitration and reduction steps required for synthesizing this compound.
For the nitration step, traditional use of concentrated nitric and sulfuric acids poses significant hazards. A greener alternative involves using metal nitrates like calcium nitrate (B79036) (Ca(NO₃)₂) in glacial acetic acid. gordon.edu This reaction can be significantly accelerated using microwave irradiation, reducing reaction times to under 10 minutes and proceeding in high yield with much safer reagents. gordon.edu Another solvent-free approach utilizes a nitrating reagent of Fe(NO₃)₃·9H₂O/P₂O₅ under high-speed ball milling conditions, offering an eco-friendly and effective nitration method. researchgate.net
For the reduction step, a key goal is to replace stoichiometric metal reductants (like Sn, Fe) that generate large amounts of sludge. rsc.org Catalytic hydrogenation is inherently greener, and further improvements focus on the catalyst and hydrogen source. Using hydrazine hydrate as a hydrogen donor with a Pd/C catalyst is one such improvement. researchgate.netresearchgate.net Another approach uses a mixture of glycerol (B35011) and n-butanol as both the solvent system and the reducing agent, catalyzed by palladium, which avoids hazardous solvents and reagents. tandfonline.com
Catalytic Approaches in this compound Synthesis
The development of advanced catalysts is central to modern, efficient synthesis. For the reduction of 3'-nitropropiophenone, a variety of novel catalytic systems have been developed that offer high activity, selectivity, and recyclability.
Nanocatalysts : Ultrasmall palladium nanoclusters (Pd NCs) generated in situ have been shown to efficiently catalyze the reduction of nitroarenes using NaBH₄ in aqueous solutions at room temperature. rsc.org These catalysts are highly active and can be tuned to selectively produce different nitrogen-containing compounds. rsc.org Other heterogeneous nanocatalysts, such as a polyoxometalate-based nickel complex (POM-PPPh₃/L/Ni), also show excellent performance for nitroarene reduction in water with short reaction times. bohrium.com
Metal-Organic Frameworks (MOFs) : Composites combining the high porosity of MOFs with the catalytic activity of metal nanoparticles are promising. A composite of gold nanoparticles (AuNPs) on an iron-based MOF (MIL-88B-NH₂) has been used for the green catalytic hydrogenation of nitroarenes, demonstrating high conversion rates and cyclability. nih.gov
Biocatalysis : A truly innovative approach is the use of enzymes. The α-oxoamine synthase (AOS) family of enzymes can catalyze the stereospecific formation of α-amino ketones from an amino acid and a CoA-activated thioester in a single step. nih.gov This method avoids the need for protecting groups and proceeds under mild, aqueous conditions, representing an ideal green synthetic route. nih.gov
Derivatization Strategies for this compound
The structure of this compound, featuring both a primary aromatic amine and a ketone, offers two reactive sites for derivatization, allowing for the synthesis of a wide range of analogues.
The primary amino group is a versatile functional handle. It can undergo:
N-Alkylation and N-Acylation : To introduce various alkyl or acyl groups.
Diazotization : Reaction with nitrous acid can convert the amino group into a diazonium salt, which is a valuable intermediate for introducing a wide array of substituents onto the aromatic ring (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.
The ketone functional group also allows for several transformations:
Reduction : The carbonyl can be reduced to a secondary alcohol, yielding 1-(3-aminophenyl)propan-1-ol.
Reactions at the α-Carbon : The carbon adjacent to the carbonyl can be functionalized, for example, through bromination.
Condensation Reactions : The ketone can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
Studies on analogues, such as 2-methyl-3-aminopropiophenone derivatives, have demonstrated the synthesis of various complex molecules. For instance, piperidine (B6355638) or pyrrolidine (B122466) moieties have been introduced at the 3-position, and further substitutions have been made on the aromatic ring to produce compounds with central muscle relaxant activities. nih.gov This indicates that the this compound scaffold is a viable starting point for creating libraries of structurally diverse compounds for various research applications.
Synthesis of Substituted Aminopropiophenones
The introduction of various substituents onto the aromatic ring and the propiophenone backbone allows for the fine-tuning of the molecule's properties and its utility as a synthon. A notable example is the synthesis of 3-methoxy-4-aminopropiophenone, a precursor for kynurenic acid derivatives which have shown antagonist activity at excitatory amino acid receptors. researchgate.net The synthesis commences with the commercially available 3-methoxyphenylacetone. A Wolff-Kishner reduction under microwave irradiation affords 1-methoxy-2-propylbenzene. researchgate.net Subsequent nitration and oxidation steps lead to the formation of the corresponding nitroketone, which is then reduced to yield the target 4-amino-3-methoxypropiophenone. researchgate.net
The reaction sequence for the synthesis of 4-amino-3-methoxypropiophenone is a multi-step process involving reduction, nitration, oxidation, and a final reduction of the nitro group to an amine. researchgate.net
Table 1: Synthesis of 4-amino-3-methoxypropiophenone
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |
| 1 | 3-methoxyphenylacetone | Hydrazine hydrate, KOH, microwave | 1-methoxy-2-propylbenzene | 82 |
| 2 | 1-methoxy-2-propylbenzene | HNO₃, H₂SO₄ | 1-methoxy-2-nitro-4-propylbenzene | 53 |
| 3 | 1-methoxy-2-nitro-4-propylbenzene | Pyridinium chlorochromate (PCC) | 3-methoxy-4-nitropropiophenone | 43 |
| 4 | 3-methoxy-4-nitropropiophenone | SnCl₂·2H₂O, Ethanol, reflux | 4-amino-3-methoxypropiophenone | 60 |
Data sourced from Vera, W. J., & Banerjee, A. K. (2012). First synthesis of 3-methoxy-4-aminopropiophenone. Journal of Chemical Research, 2012(9), 543-544. researchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to produce chiral this compound derivatives is crucial, as the stereochemistry of these molecules often dictates their biological activity. Chiral amines and their derivatives are essential building blocks in the pharmaceutical industry for creating single-enantiomer drugs. mdpi.comsigmaaldrich.comrsc.org Asymmetric synthesis strategies, including the use of chiral catalysts and auxiliaries, are employed to control the stereochemical outcome of reactions. mdpi.comsigmaaldrich.com
One of the key strategies involves the asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst. mdpi.com For instance, chiral DuPHOS Rh-catalysts have been effectively used for the asymmetric hydrogenation of dehydroamino acid derivatives to produce chiral α-amino acids with high enantiomeric excess. mdpi.com While not directly applied to this compound in the cited literature, this methodology represents a powerful tool for accessing chiral amine functionalities.
Another approach is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction, and are subsequently removed. sigmaaldrich.com This method has been successfully applied in the synthesis of various chiral building blocks. sigmaaldrich.compsu.edu A highly diastereoselective synthesis of N-tosyl cathinone, a 2,3-aminopropiophenone derivative, has also been reported, highlighting the potential for controlling stereocenters in this class of compounds. researchgate.net Furthermore, diastereoselective methods have been developed for the synthesis of trans-β-lactams, which are valuable biological scaffolds, achieving high diastereomeric ratios through the use of specific catalysts that organize the transition state. organic-chemistry.org
Table 2: Examples of Stereoselective Synthesis Methodologies
| Methodology | Application | Key Features | Reference |
| Asymmetric Hydrogenation | Synthesis of chiral α-amino acids | Use of chiral catalysts (e.g., DuPHOS) to achieve high enantiomeric excess. | mdpi.com |
| Chiral Auxiliaries | Asymmetric synthesis of β-lactams | Temporary attachment of a chiral group to guide stereoselective bond formation. | psu.edu |
| Diastereoselective Synthesis | Synthesis of N-tosyl cathinone | Control over the relative stereochemistry of multiple chiral centers. | researchgate.net |
| Catalytic Diastereoselective Synthesis | Synthesis of trans-β-lactams | Use of a phosphonium (B103445) fluoride (B91410) precatalyst to achieve high diastereoselectivity (trans/cis ratio > 28:1). | organic-chemistry.org |
Cyclization Reactions involving this compound
This compound and its substituted analogues are valuable substrates for various cyclization reactions to construct heterocyclic systems, which form the core of many pharmaceuticals. The Friedländer synthesis is a classic and versatile method for the synthesis of quinolines, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group, such as this compound. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org This reaction can be catalyzed by various acids, including Brønsted and Lewis acids, as well as nanocatalysts and ionic liquids, often under solvent-free conditions to enhance efficiency and sustainability. wikipedia.orgnih.gov
A significant application of this methodology is in the synthesis of camptothecin (B557342) derivatives, which are known for their antitumor properties. drugfuture.com In one synthetic route, a substituted aminopropiophenone undergoes an aldol (B89426) condensation with a pyranoindolizinetrione intermediate, which is followed by a concomitant Friedländer quinoline (B57606) synthesis under acidic conditions to furnish the core structure of the camptothecin analogue. drugfuture.com
The versatility of this compound extends to its participation in other cyclization reactions. For example, 3-aminopyrazoles can react with 3-dimethylaminopropiophenone hydrochloride to yield pyrazolo[1,5-a]pyrimidines. oup.com Additionally, the development of novel cyclization strategies, such as photochemical cyclizations and copper-catalyzed multicomponent reactions, offers new avenues for the synthesis of complex heterocyclic structures from simple precursors. rsc.orgchim.it
Table 3: Cyclization Reactions with Aminopropiophenone Derivatives
| Reaction Type | Reactants | Product | Key Features | Reference |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + Ketone with α-methylene group | Quinolines | Versatile method for quinoline synthesis, can be catalyzed by various acids and catalysts. | wikipedia.orgnih.govresearchgate.netorganic-chemistry.org |
| Friedländer Synthesis | Substituted aminopropiophenone + Pyranoindolizinetrione | Camptothecin derivative | Application in the synthesis of complex, biologically active alkaloids. | drugfuture.com |
| Pyrimidine Synthesis | 3-Aminopyrazoles + 3-Dimethylaminopropiophenone HCl | Pyrazolo[1,5-a]pyrimidines | Formation of a fused heterocyclic system. | oup.com |
Medicinal Chemistry and Drug Discovery Applications of 3 Aminopropiophenone Scaffolds
3'-Aminopropiophenone as a Building Block in Pharmaceutical Synthesis
In pharmaceutical synthesis, a "building block" is a chemical compound that can be readily incorporated into a larger, more complex molecule. google.comnih.gov These reagents are chosen for their specific chemical functionalities that allow for predictable reactions and the systematic construction of new molecular entities. This compound, with its aminophenyl and propiophenone (B1677668) moieties, presents reactive sites—namely the amino group and the ketone—that are amenable to a variety of chemical transformations, making it a potentially useful building block for creating diverse chemical libraries. sphinxsai.com
The design of new drugs often involves the strategic combination of different chemical fragments to create a molecule with the desired biological activity. nih.govnih.gov The this compound structure can be incorporated into larger molecules to explore their potential as bioactive agents. For instance, the amino group can be acylated or alkylated, while the ketone can undergo reactions such as reductive amination or condensation to build more complex structures.
While the core structure of this compound is a recognized synthetic component, detailed studies focusing on the specific design and synthesis of a wide range of biologically active compounds directly incorporating this scaffold are not extensively documented in publicly available scientific literature. Research into analogous structures, such as amino chalcones and other aminoketones, has shown that this general class of compounds can serve as a basis for antiproliferative and antimicrobial agents. nih.govmdpi.com
A "lead compound" is a chemical entity that shows promising biological activity against a specific target and serves as the starting point for drug development. researchgate.net The process of lead optimization involves iteratively modifying the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov
A comprehensive review of available research indicates a lack of specific studies where a derivative of this compound has been identified as a lead compound and subsequently taken through a detailed optimization process. The initial identification of leads often comes from high-throughput screening of diverse chemical libraries, and while such libraries may contain this compound derivatives, specific public-domain reports detailing their progression are not available. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. nih.gov By systematically altering parts of a molecule and observing the resulting changes in efficacy, chemists can identify which chemical groups are essential for the desired pharmacological effect.
The pharmacological properties of a drug candidate can be fine-tuned by making precise modifications to its chemical structure. For the this compound scaffold, this could involve several strategies:
Modification of the Amino Group: Converting the primary amine to secondary or tertiary amines, amides, or sulfonamides can significantly alter properties like solubility, receptor binding, and metabolic stability.
Substitution on the Phenyl Ring: Adding substituents (e.g., halogens, alkyl, or alkoxy groups) to the aromatic ring can influence electronic properties and how the molecule interacts with its biological target.
Alteration of the Propanone Chain: Modifying the ethyl chain of the propiophenone moiety could affect the molecule's shape and flexibility, potentially impacting its binding affinity.
Despite the theoretical possibilities, specific and systematic SAR studies on a series of this compound derivatives are not well-documented in the reviewed literature. However, research on the closely related 3-aminobenzophenones as antimitotic agents has shown that the position and nature of substituents on the aminophenyl ring are crucial for cytotoxicity and tubulin polymerization inhibition.
This table illustrates the principles of SAR by showing potential modifications to the this compound scaffold and their hypothetical effects on biological activity, as specific experimental data is not available.
| Scaffold Position | Modification (R-Group) | Potential Impact on Properties |
| Amino Group (-NH2) | Acetylation (-NHCOCH3) | Increase metabolic stability, alter hydrogen bonding |
| Phenyl Ring (Position 4') | Chlorine (-Cl) | Increase lipophilicity, potentially enhance binding |
| Propanone Chain (-COCH2CH3) | Hydroxylation (-CH(OH)CH2CH3) | Increase polarity, introduce chiral center |
| Phenyl Ring (Position 2') | Methoxy (-OCH3) | Alter steric and electronic profile |
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and computational methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can predict the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts.
The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. A search of scientific databases did not yield specific QSAR studies performed on a series of this compound derivatives. However, QSAR studies on other classes of compounds containing the aminophenyl moiety, such as aminophenyl benzamide derivatives acting as histone deacetylase inhibitors, have demonstrated the utility of this approach. mdpi.com Such models have shown that properties like hydrophobicity and the presence of hydrogen bond donors are critical for biological activity. mdpi.com
Exploration of this compound Derivatives in Specific Therapeutic Areas
The exploration of a chemical scaffold across different therapeutic areas is a common strategy to maximize its potential in drug discovery. While extensive research into the therapeutic applications of this compound derivatives is limited, related chemical classes provide insights into potential areas of interest.
Antimicrobial Activity: Research on compounds described as 3-(Aminophenyl)-1,3-diphenylpropanones, which can be viewed as complex derivatives, has shown that some of these molecules exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Anticancer Activity: The related scaffold, 3-aminobenzophenone, has been investigated for its potential as an antimitotic agent, suggesting that the aminoketone pharmacophore could be relevant in oncology. Other research has explored amino chalcone (B49325) derivatives as antiproliferative agents that can induce apoptosis in cancer cells. nih.gov
Cardiovascular Effects: While no direct studies on this compound were identified, other aminopropanol derivatives and propafenone analogues have been investigated for cardiovascular effects, including anti-arrhythmic and antimalarial activities.
Central Nervous System (CNS) Activity of this compound Derivatives
Derivatives of the this compound scaffold have been investigated for their effects on the central nervous system, leading to the identification of compounds with significant muscle relaxant properties and the ability to modulate neural pathways.
Research into 2-methyl-3-aminopropiophenone (MP) derivatives has identified several compounds with potent central muscle relaxant activities. nih.gov Two notable examples, (4'-chloro-2'-methoxy-3-piperidino) propiophenone HCl (HSR-733) and (4'-ethyl-2-methyl-3-pyrrolidino) propiophenone HCl (HSR-770), have demonstrated strong inhibitory effects in preclinical models. nih.gov
These compounds strongly inhibited cooperative movement in mice, evaluated by the rotating rod method, and showed significant depressant activity on the cross extensor reflex in anesthetized rats. nih.gov While both compounds were effective, their potency varied across different models of muscle rigidity. The inhibitory effects of HSR-733 on anemic decerebrate rigidity and rigidity induced by intracollicular decerebration were weaker than those of HSR-770 and the established muscle relaxant, eperisone. nih.gov These findings suggest that structural modifications to the this compound backbone, particularly the inclusion of a 2-methyl group, may be favorable for developing effective central muscle relaxants. nih.gov
| Compound | Test Model | Observed Effect | Comparison |
|---|---|---|---|
| HSR-733 | Rotating Rod (Mice) | Strong inhibition of cooperative movement | - |
| HSR-770 | Rotating Rod (Mice) | Strong inhibition of cooperative movement | - |
| HSR-733 | Cross Extensor Reflex (Rats) | Strong depressant activity | Almost same as HSR-770 |
| HSR-770 | Cross Extensor Reflex (Rats) | Strong depressant activity | Almost same as HSR-733 |
| HSR-733 | Decerebrate Rigidity (Rats) | Inhibitory effect | Weaker than HSR-770 and Eperisone |
| HSR-770 | Decerebrate Rigidity (Rats) | Inhibitory effect | Stronger than HSR-733 |
The muscle relaxant effects of this compound derivatives are linked to their ability to modulate neurochemical pathways within the central nervous system. Eperisone, a related centrally acting muscle relaxant, functions by inhibiting the pain reflex pathway. nih.gov The derivatives HSR-733 and HSR-770 appear to act through distinct mechanisms within the CNS.
In spinal cats, HSR-733 was found to depress monosynaptic and dorsal root reflex potentials more potently than polysynaptic reflex potentials, with inhibitory effects greater than those of eperisone and HSR-770 at a low dose. nih.gov This suggests that HSR-733 may exert its primary action on the spinal cord. nih.gov In contrast, HSR-770 is believed to act at both the spinal cord and supraspinal levels, similar to eperisone. nih.gov Furthermore, HSR-770, which has muscle relaxant activity equipotent to eperisone, also demonstrated strong inhibitory effects on tremors induced by oxotremorine, indicating a potential interaction with cholinergic pathways. nih.gov
Anti-Cancer Research and Multidrug Resistance Reversal
The development of multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. Research into related propiophenone structures suggests a potential role for this chemical class in overcoming MDR.
While direct studies on this compound are limited in this area, research on the related propiophenone derivative, propafenone, has shown that it and its major metabolites can act as inhibitors of human P-glycoprotein. nih.gov In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, demonstrated that propafenone, 5-hydroxypropafenone, and N-desalkylpropafenone inhibited the transport of digoxin, a known P-gp substrate. nih.gov This inhibition is competitive, suggesting these molecules interfere with the binding of other drugs to the transporter. nih.gov The inhibitory concentrations (IC50) indicate a moderate potential to block P-gp function.
| Compound | IC50 Value (µM) for Digoxin Transport Inhibition |
|---|---|
| Propafenone | 6.8 |
| 5-hydroxypropafenone | 19.9 |
| N-desalkylpropafenone | 21.3 |
By inhibiting the function of P-gp, propiophenone-based compounds could potentially reverse MDR and enhance the efficacy of conventional anticancer drugs. nih.govnih.gov P-gp inhibitors work by preventing the efflux of chemotherapeutic agents that are P-gp substrates from cancer cells. mdpi.com This action increases the intracellular concentration of the anticancer drug, allowing it to reach and maintain effective levels at its target site, thereby restoring the sensitivity of resistant cancer cells to the treatment. nih.gov The demonstrated ability of the propafenone scaffold to inhibit P-gp suggests that further exploration of this compound derivatives as MDR reversal agents could be a valuable strategy in oncology research. nih.gov
Pharmacological and Biochemical Investigations of 3 Aminopropiophenone and Its Metabolites
Mechanisms of Action at the Molecular and Cellular Levels
3'-Aminopropiophenone, more commonly known as para-aminopropiophenone (PAPP), does not directly interact with its primary biological target. scispace.com It functions as a prodrug, requiring metabolic transformation to exert its effects. apvma.gov.ausmolecule.com The principal biological target of PAPP's active metabolite is hemoglobin within red blood cells. smolecule.comwikipedia.org
The bioactivation of PAPP leads to the formation of para-hydroxylaminopropiophenone (PHAPP). envirolink.govt.nzapvma.gov.au This metabolite is taken up by erythrocytes and initiates a redox cycle. apvma.gov.auresearchgate.net Inside the red blood cell, PHAPP is converted to p-nitrosopropiophenone (B13946149) (PNPP), which directly causes the oxidation of the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin (MetHb). apvma.gov.auapvma.gov.au Methemoglobin is incapable of binding and transporting oxygen. wikipedia.orgapvma.gov.au
This process involves key intracellular enzymes. The reduction of PNPP back to PHAPP is facilitated by NADPH, which is generated by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). apvma.gov.auapvma.gov.au This allows PHAPP to participate in the cycle again, oxidizing more hemoglobin. apvma.gov.auapvma.gov.au Concurrently, other enzymes, such as NADH-methemoglobin reductase and NADPH-methemoglobin reductase, work to reduce MetHb back to functional hemoglobin, although the rate of this reduction can be overwhelmed by the rapid oxidation process induced by PHAPP. apvma.gov.auapvma.gov.au The differential activity of these reductase enzymes is a key factor in the species-specific sensitivity to PAPP. apvma.gov.auapvma.gov.au
The primary cellular pathway disrupted by this compound and its metabolites is oxygen transport, a direct consequence of the conversion of hemoglobin to methemoglobin. wikipedia.orgapvma.gov.au The resulting condition, methemoglobinemia, severely reduces the oxygen-carrying capacity of the blood. wikipedia.orgapvma.gov.au This leads to systemic hypoxia, a state of oxygen deficiency in the tissues, which ultimately inhibits cellular respiration. wikipedia.org
At the cellular level within erythrocytes, the key affected process is a redox cycle known as the "kreisprozess". apvma.gov.au This cycle is initiated by the active metabolite PHAPP and involves its oxidation to PNPP with the simultaneous oxidation of hemoglobin. apvma.gov.auapvma.gov.au The subsequent reduction of PNPP back to PHAPP, dependent on cellular reducing agents like NADPH, perpetuates the cycle, leading to a rapid and significant accumulation of methemoglobin. apvma.gov.auapvma.gov.au This disruption of normal red blood cell function is the central mechanism of PAPP's biological action.
Pharmacokinetic and Pharmacodynamic Studies of this compound Analogues
Pharmacokinetic studies using radiolabelled PAPP in rats, dogs, and cynomolgus monkeys have shown that the compound is rapidly absorbed and its metabolites are quickly excreted. nih.gov The primary route of elimination in all three species is through the urine. nih.gov
Studies on PAPP and its analogue p-aminoheptylphenone (PAHP) in beagle dogs indicated that the kinetics for both compounds appeared to follow a three-compartment open model for intravenous administration and a two-compartment model for oral administration. dntb.gov.ua The initial distribution phase seen with intravenous injection was obscured by the absorption phase following oral delivery. dntb.gov.ua Bioavailability for different oral formulations was variable, ranging from 20% to 47%. dntb.gov.ua A notable delay was observed between the appearance of the drug in plasma and the formation of methemoglobin, suggesting that an active metabolite is responsible for the pharmacodynamic effect. dntb.gov.ua
Table 1: Pharmacokinetic Parameters of PAPP Analogues
| Compound | Administration Route | Model | Bioavailability | Peak MetHb Time |
|---|---|---|---|---|
| PAPP | Intravenous | 3-Compartment | N/A | 1-3 hours |
| PAPP | Oral | 2-Compartment | 20-47% | 1-3 hours |
| PAHP | Intravenous | 3-Compartment | N/A | 2-4 hours |
Data sourced from studies in beagle dogs. dntb.gov.ua
This compound is not the direct methaemoglobin-forming agent; it requires bioactivation by hepatic microsomal enzymes. scispace.comenvirolink.govt.nz The key metabolic transformation is the N-hydroxylation of PAPP to its active metabolite, N-hydroxylaminopropiophenone (PHAPP). apvma.gov.auapvma.gov.au In vitro studies have confirmed that PAPP itself does not induce methemoglobin formation, whereas PHAPP is a potent inducer. apvma.gov.auapvma.gov.au
Once formed, PHAPP enters the erythrocytes and initiates the redox cycle described previously. apvma.gov.au Beyond this primary bioactivation pathway, PAPP undergoes several other metabolic transformations that vary significantly between species. nih.gov These pathways generally lead to less active or inactive compounds that are then excreted. nih.gov The main metabolic routes include N-acetylation, ring and aliphatic hydroxylation, and oxidation to p-aminobenzoic acid, which can then be conjugated with amino acids to form compounds like p-aminohippuric acid. nih.gov
The metabolism of this compound shows marked differences across various species, which accounts for the significant variation in its toxicity. envirolink.govt.nznih.gov
Rats : The primary metabolic pathway in rats is N-acetylation. envirolink.govt.nznih.gov
Dogs : In dogs, metabolism occurs predominantly through ring and aliphatic hydroxylation. envirolink.govt.nznih.gov N-acetylation is not a significant pathway. nih.gov
Monkeys : Cynomolgus monkeys utilize both N-acetylation and oxidative pathways. envirolink.govt.nznih.gov The oxidation of PAPP can lead to the formation of p-aminobenzoic acid, which is then conjugated to p-aminohippuric acid. nih.gov
Rabbits and Guinea Pigs : These species exhibit lower toxicity to PAPP, which is attributed to higher intrinsic levels of NADH-MetHb reductase and NADPH-MetHb reductase, allowing for more rapid reduction of methemoglobin back to hemoglobin. apvma.gov.auapvma.gov.au
These metabolic differences influence the rate of formation of the active metabolite PHAPP and the rate of detoxification and clearance of PAPP and its metabolites. The increased capacity of primates to metabolize PAPP to non-toxic compounds compared to canids is a significant factor in their relative tolerance. envirolink.govt.nzscispace.com
Table 2: Predominant Metabolic Pathways of PAPP in Different Species
| Species | Primary Metabolic Pathway(s) |
|---|---|
| Rat | N-acetylation |
| Dog | Ring and Aliphatic Hydroxylation |
Data sourced from pharmacokinetic studies. envirolink.govt.nznih.gov
Investigations into Methemoglobinemia Induction by Aminopropiophenones (Comparative Analysis with PAPP)
Aminopropiophenones are a class of chemical compounds recognized for their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of transporting oxygen. apvma.gov.auapvma.gov.au This property has been extensively studied, particularly for para-Aminopropiophenone (PAPP, 4'-Aminopropiophenone), which has seen applications as a cyanide antidote and a vertebrate pest control agent. researchgate.netenvirolink.govt.nz Investigations into its structural isomers, such as this compound (3'-APP), are crucial for understanding the structure-activity relationships that govern this toxicological effect. While the body of research on 3'-APP is significantly less extensive than that for PAPP, the established mechanisms for PAPP serve as a critical framework for comparative analysis.
The induction of methemoglobin is not a direct action of the parent aminopropiophenone compound. Instead, it is contingent upon metabolic activation within the body, primarily in the liver. apvma.gov.auapvma.gov.au This biotransformation is the initial and rate-limiting step for toxicity. Following this activation, the resulting metabolites enter the bloodstream and interact with red blood cells to initiate the oxidation of hemoglobin. Species-specific differences in metabolic pathways and the activity of reductive enzymes that counteract methemoglobin formation lead to varying susceptibility to aminopropiophenone toxicity. epa.gov
Role of N-Hydroxy Metabolites in Methemoglobin Formation
The central mechanism for methemoglobin formation by aminopropiophenones involves their metabolic conversion to N-hydroxy metabolites. nih.govsmolecule.com For the well-studied PAPP, the parent compound is a prodrug that undergoes hepatic N-hydroxylation to form p-(N-hydroxy)aminopropiophenone (PHAPP). nih.govresearchgate.net This biotransformation is the critical activation step, converting the relatively inert parent compound into a potent oxidizing agent. smolecule.com
Studies have demonstrated that PHAPP is significantly more potent and rapid in inducing methemoglobin than PAPP itself. nih.govresearchgate.net When administered directly, PHAPP produces higher peak levels of methemoglobin in a shorter timeframe compared to equimolar doses of PAPP. nih.gov This confirms that the N-hydroxy metabolite is the proximate toxicant responsible for the oxidation of hemoglobin's iron.
While direct experimental data on the N-hydroxylation of this compound is limited in the available literature, the established paradigm for aromatic amines strongly suggests it would follow a similar metabolic pathway. The formation of N-hydroxy-3-aminopropiophenone would be the analogous active metabolite. However, the rate and extent of its formation could differ significantly from that of PAPP due to the different electronic properties conferred by the meta substitution pattern, which influences enzyme kinetics.
Redox Cycling Mechanisms
Once the N-hydroxy metabolite is formed and enters the erythrocytes, it initiates a redox cycle that efficiently oxidizes hemoglobin to methemoglobin. Using the PAPP/PHAPP model as a reference, the N-hydroxy metabolite (Ar-NHOH) oxidizes oxyhemoglobin (Hb-Fe²⁺-O₂) to methemoglobin (Hb-Fe³⁺). In this process, the N-hydroxy metabolite is itself oxidized, potentially to a nitroso derivative (Ar-NO).
This nitroso derivative can then be reduced back to the N-hydroxy form by intracellular reducing systems within the erythrocyte, such as those involving NADPH or NADH. This reduction regenerates the active N-hydroxy metabolite, allowing it to oxidize another hemoglobin molecule. This catalytic process, or redox cycling, means that a single molecule of the metabolite can lead to the oxidation of multiple hemoglobin molecules, amplifying the toxic effect and leading to a rapid increase in methemoglobin levels. This cycling mechanism explains why substoichiometric amounts of the parent drug can produce high levels of methemoglobinemia.
Influence of Structural Isomers on Methemoglobin Formation
The structural position of the amino group on the phenyl ring is a critical determinant of the methemoglobin-inducing activity of aminopropiophenones. The electronic and steric properties associated with ortho-, meta-, and para- substitution influence the compound's interaction with metabolic enzymes and its intrinsic oxidizing potential.
Research into structural analogues of PAPP has shown that specific structural features are required for optimal activity. nih.gov The electronic properties, described by Hammett substituent constants, play a significant role in the redox mechanisms underlying toxicity. nih.gov The para position of PAPP allows for direct resonance delocalization between the amino group and the propiophenone (B1677668) carbonyl group, which influences its electronic distribution and subsequent metabolism. In this compound, the amino group is in the meta position, which alters these electronic effects.
While specific comparative data for 3'-APP is scarce in peer-reviewed literature, structure-activity relationship principles for aromatic amines suggest that its activity would be different from PAPP. The rate of N-hydroxylation by hepatic enzymes and the redox potential of the resulting N-hydroxy metabolite would likely be altered. It is generally observed that p-substituted aromatic amines are more potent methemoglobin formers than their m-substituted counterparts. Therefore, it is hypothesized that this compound would be a less potent inducer of methemoglobinemia than p-Aminopropiophenone (PAPP). However, definitive quantitative comparison requires direct experimental investigation.
Toxicological Research and Risk Assessment of Aminopropiophenones
Mechanistic Toxicology of 3'-Aminopropiophenone and its Analogues
The toxic effects of aminopropiophenones are primarily linked to their impact on the oxygen-carrying capacity of blood. The most extensively studied analogue, 4'-aminopropiophenone (B373789), serves as the primary model for understanding the mechanistic toxicology of this class of compounds.
Cellular and Organ-Specific Toxicities
The toxicity of 4'-aminopropiophenone (PAPP) is systemic, affecting multiple organ systems due to cellular hypoxia, which is a deficiency of oxygen reaching the tissues. The primary target is the blood, specifically red blood cells, but the consequences of this initial interaction lead to significant downstream effects on organs with high oxygen demand.
The principal organ systems affected are the cardiovascular and central nervous systems. The induction of methemoglobinemia creates a lethal deficit of oxygen in the cardiac muscle and the brain. envirolink.govt.nz In cases of lethal exposure, histopathological analyses have also revealed evidence of liver and kidney toxicity. apvma.gov.au
Table 1: Organ-Specific Toxicities of 4'-Aminopropiophenone
| Target Organ/System | Cellular Effect | Consequence |
|---|---|---|
| Blood | Oxidation of hemoglobin in red blood cells | Formation of methemoglobin, reduced oxygen transport |
| Cardiovascular System | Hypoxia in cardiac muscle | Impaired heart function, potential cardiac failure envirolink.govt.nz |
| Central Nervous System | Hypoxia in the brain | Lethargy, loss of consciousness, coma, and death envirolink.govt.nzwikipedia.org |
| Liver | Cellular damage (observed post-mortem) | Hepatotoxicity apvma.gov.au |
| Kidneys | Cellular damage (observed post-mortem) | Nephrotoxicity apvma.gov.au |
Molecular Mechanisms of Toxicity
The molecular mechanism of toxicity for PAPP is a well-defined, multi-step process that occurs after ingestion and absorption into the bloodstream. envirolink.govt.nz It is not the parent compound itself that is directly responsible for the primary toxic effect, but rather its metabolite.
The process involves the following key steps:
Metabolic Biotransformation : After absorption, PAPP undergoes metabolic biotransformation, primarily in the liver. It is converted into a more reactive and toxic metabolite, N-hydroxylaminopropiophenone (PHAPP). envirolink.govt.nzenvirolink.govt.nzapvma.gov.au
Oxidation of Hemoglobin : The PHAPP metabolite is a potent oxidizing agent. It directly interacts with hemoglobin within red blood cells, oxidizing the central iron atom from its normal ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. envirolink.govt.nzenvirolink.govt.nz
Methemoglobin Formation : Hemoglobin with its iron in the ferric state is known as methemoglobin (MetHb). envirolink.govt.nz Unlike normal hemoglobin, methemoglobin is incapable of binding and transporting oxygen effectively. wikipedia.org
Systemic Hypoxia : The rapid and extensive conversion of hemoglobin to methemoglobin leads to a condition called methemoglobinemia. This drastically reduces the oxygen-carrying capacity of the blood, resulting in systemic hypoxia and, at high concentrations, death due to respiratory failure. envirolink.govt.nzenvirolink.govt.nz
Table 2: Molecular Mechanism of 4'-Aminopropiophenone Toxicity
| Step | Process | Key Molecules Involved | Result |
|---|---|---|---|
| 1 | Absorption & Metabolism | 4'-Aminopropiophenone (PAPP), Liver Enzymes | Biotransformation to N-hydroxylaminopropiophenone (PHAPP) apvma.gov.au |
| 2 | Oxidation Reaction | PHAPP, Hemoglobin (Fe²⁺) | Oxidation of iron to the ferric state (Fe³⁺) envirolink.govt.nz |
| 3 | Product Formation | Methemoglobin (MetHb) | Formation of non-oxygen-carrying hemoglobin envirolink.govt.nz |
| 4 | Physiological Effect | N/A | Reduced blood oxygen capacity, leading to cellular hypoxia wikipedia.org |
Environmental Fate and Ecotoxicological Studies of Aminopropiophenones
Research into the environmental fate of aminopropiophenones has focused on understanding their behavior and persistence in soil and water to assess the potential for environmental contamination and exposure to non-target organisms.
Biodegradation Pathways and Persistence in the Environment
Studies on 4'-aminopropiophenone indicate that it is not expected to persist long-term in the environment. apvma.gov.auwikipedia.org PAPP is a water-soluble compound, which allows it to be leached from its delivery matrix (e.g., bait) into the soil via rainfall. envirolink.govt.nz Once in the soil, it undergoes biodegradation.
According to Organisation for Economic Co-operation and Development (OECD) test results, PAPP degrades within a month, breaking down into non-toxic, naturally occurring substances. envirolink.govt.nz The rate of degradation can be influenced by environmental conditions. Field studies have shown that the PAPP content in baits buried in the soil declines more rapidly than in baits left on the surface. pestsmart.org.au However, depending on conditions such as soil moisture and temperature, baits can retain lethal quantities of the compound for several weeks. pestsmart.org.aunih.gov While specific microbial degradation pathways for aminopropiophenones are not extensively detailed in the literature, the evidence points towards ready biodegradation in the soil environment. apvma.gov.au
Photolytic and Abiotic Degradation
Specific research detailing the photolytic (degradation by light) and other abiotic (non-biological) degradation pathways for this compound and its analogues is limited in publicly available scientific literature. Generally, aromatic amines can be susceptible to photodegradation, but the specific rates, pathways, and resulting byproducts for this class of compounds have not been fully characterized. Abiotic processes like hydrolysis are also potential degradation routes for chemicals in the environment, but their significance for aminopropiophenones is not well-documented.
Assessment of Environmental Contamination Potential
Soil Mobility : PAPP is mobile in soil, with its movement being dependent on soil composition. It leaches readily in sandy soil but is more strongly sorbed to clay soils, which reduces its mobility. apvma.gov.au
Biodegradation : As noted, the compound is readily biodegradable, with studies indicating it breaks down within a month. envirolink.govt.nzapvma.gov.au This lack of persistence means it does not leave lasting residues in the environment. wikipedia.org
Bioaccumulation : PAPP is not expected to bioaccumulate in organisms. apvma.gov.au Modeling predicts it to be only slightly bioconcentrating. apvma.gov.au Sub-lethal doses are typically eliminated from the tissues of animals within one to two days. envirolink.govt.nz
Use Pattern : When used as a vertebrate pest control agent, the application rate per hectare is very low, and baits are placed at discrete, widely dispersed points. apvma.gov.au This minimizes the potential for significant contamination of soil or entry into waterways. envirolink.govt.nzapvma.gov.au
Table 3: Summary of Environmental Contamination Potential for 4'-Aminopropiophenone
| Factor | Finding | Implication for Contamination Potential |
|---|---|---|
| Persistence | Degrades in soil, with a half-life of less than a month under OECD testing conditions envirolink.govt.nz | Low |
| Mobility | Mobile in soil, particularly sandy soil; less mobile in clay apvma.gov.au | Moderate potential for local leaching, but mitigated by degradation |
| Bioaccumulation | Not expected to bioaccumulate; rapidly eliminated from tissues apvma.gov.auenvirolink.govt.nz | Low |
| Water Contamination | Unlikely to enter waterways when used in bait stations as intended envirolink.govt.nz | Low |
Analytical Methodologies for the Detection and Quantification of 3 Aminopropiophenone
Development and Validation of Chromatographic Techniques
Chromatographic methods are central to the separation and quantification of 3'-Aminopropiophenone from complex mixtures. cuni.cz Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used due to their efficiency and precision. cuni.cz The development of these methods involves optimizing separation conditions and validating the method's performance according to established guidelines.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally unstable compounds like this compound. cuni.cz A typical HPLC method involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. cuni.czpolicija.si Detection is often achieved using a Diode Array Detector (DAD) or a mass spectrometer (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds or those that can be made volatile through derivatization. policija.si For the analysis of aminopropiophenones, the sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., HP1-MS). policija.si The separated components are then detected by a mass spectrometer, which provides both quantification and structural information. policija.si
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov For instance, in related compound analyses, LODs can be in the microgram per kilogram (µg/kg) range. nih.gov
Precision and Accuracy: The degree of agreement among individual test results and the closeness of the results to the true value. cuni.cz Recoveries are often expected to be within a range of 99.00 – 101.00 %. cuni.cz
Specificity and Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components. plos.org
Below are representative parameters for chromatographic analysis, adapted from methods used for similar compounds. policija.si
| Parameter | HPLC-TOF Method Example | GC-MS Method Example |
| Column | Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) | HP1-MS (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid & 1mM Ammonium Formate in WaterB: 0.1% Formic Acid in Methanol | Carrier Gas: Helium (1.2 ml/min) |
| Flow Rate | 1.0 ml/min | N/A |
| Injection Volume | 1 µl | 1 µl (Split mode 1:50) |
| Oven/Column Temperature | Isocratic mode of 30°C cuni.cz | 170°C (1 min), ramp to 190°C, then to 293°C, hold, ramp to 325°C |
| Detector | Time-of-Flight (TOF) Mass Spectrometer | Mass Spectrometer (MS) |
| Ionization Mode | Dual AJS ESI (Positive Ion Scan) | Electron Ionization (EI = 70 eV) |
| Mass Scan Range | 82 to 1000 amu | 50 to 550 amu |
Spectroscopic Methods for Structural Characterization and Purity Assessment
Spectroscopic techniques are indispensable for the unequivocal identification, structural elucidation, and purity assessment of this compound. These methods provide detailed information about the molecule's chemical structure and functional groups.
Mass Spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. When coupled with chromatographic systems like GC-MS or HPLC-MS, it offers high selectivity and sensitivity. researchgate.net High-resolution mass spectrometry (HRMS), such as HPLC-Time of Flight (HPLC-TOF), can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. policija.si
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the precise molecular structure.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the aromatic protons, the protons of the ethyl chain adjacent to the carbonyl and amino groups, and the amine protons themselves. libretexts.org The signals for hydrogens on carbons directly bonded to the amine nitrogen typically appear in the ~2.3-3.0 ppm range. libretexts.org
¹³C NMR: This provides information on the different carbon environments within the molecule. Carbons attached to the nitrogen atom are deshielded and appear in the 10-65 ppm region of the spectrum. libretexts.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:
N-H Stretching: Primary amines typically show a pair of bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching. libretexts.org
C=O Stretching: A strong absorption band corresponding to the ketone carbonyl group would be expected around 1685 cm⁻¹.
C-N Stretching: This absorption typically appears in the 1020-1250 cm⁻¹ range.
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring would also be present.
The combination of these spectroscopic methods provides a comprehensive characterization of this compound, confirming its identity and assessing its purity. scielo.br
Bioanalytical Methods for Biological Sample Analysis
The analysis of this compound in biological samples such as blood, plasma, or urine presents unique challenges due to the complexity of the matrices. nih.gov Bioanalytical methods are developed to accurately and reliably quantify the compound in these complex environments. cuni.cz A robust bioanalytical workflow typically involves sample collection, sample preparation, separation and detection, and data processing. researchgate.net
Sample Preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. ijpsjournal.com The choice of technique depends on the nature of the biological matrix and the analyte. nih.gov
Protein Precipitation (PP): This is a fast and simple method commonly used for plasma or serum samples. youtube.com It involves adding an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins, which are then removed by centrifugation. youtube.com While efficient at removing proteins, it may not remove other impurities. youtube.com
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the biological matrix based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate or dichloromethane). ijpsjournal.comyoutube.com It offers a cleaner extract compared to protein precipitation. ijpsjournal.com
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that uses a solid sorbent material packed in a cartridge to isolate the analyte. youtube.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. ijpsjournal.com SPE can be automated for high-throughput analysis. nih.gov
Future Research Directions and Translational Prospects
Exploring Novel Therapeutic Applications of 3'-Aminopropiophenone Derivatives
While this compound itself is a relatively simple molecule, its chemical scaffold provides a versatile platform for the synthesis of a diverse range of derivatives with potential therapeutic applications. The introduction of various functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to the discovery of novel biological activities.
One promising area of investigation is the development of hypolipidemic agents. A study on a series of 3-amino-2-methyl-1-phenylpropanones, which are structurally related to this compound, demonstrated potent activity in lowering both serum cholesterol and triglyceride levels in rodents. nih.gov Several of these analogs showed significantly higher activity than existing drugs like lovastatin (B1675250) and clofibrate (B1669205) at their therapeutic doses. nih.gov Specifically, compounds such as 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone and 3-(4-methylpiperazin-1-yl)-1-phenylpropanone were highlighted for their efficacy. nih.gov These findings suggest that derivatives of this compound could be promising candidates for the treatment of hyperlipidemia.
Another potential therapeutic avenue lies in the field of oncology. Chalcones, a class of compounds that can be synthesized from acetophenones, have been investigated for their anticancer properties. nih.gov Research on 3-furan-1-thiophene-based chalcones has shown their potential as anticancer agents against breast cancer cell lines. nih.gov This indicates that this compound could serve as a valuable starting material for the synthesis of novel chalcone (B49325) derivatives with antitumor activity.
Furthermore, the core structure of this compound is a recurring motif in various biologically active molecules. For instance, it is a component of certain fentanyl analogues that have been evaluated for their opioid activity. arizona.edu The strategic modification of the this compound backbone could lead to the development of new classes of analgesics with improved efficacy and safety profiles. The versatility of amino acetophenones as building blocks also extends to the synthesis of natural product analogs, including aminoflavones, quinolones, and azaaurones, which are known to possess a wide range of pharmacological activities. mdpi.com
| Therapeutic Area | Example Derivative Class | Potential Biological Activity | Reference |
|---|---|---|---|
| Cardiovascular Disease | 3-amino-2-methyl-1-phenylpropanones | Hypolipidemic (Cholesterol and Triglyceride Lowering) | nih.gov |
| Oncology | Chalcones | Anticancer | nih.gov |
| Pain Management | Fentanyl Analogues | Opioid Receptor Modulation | arizona.edu |
| Infectious Diseases | Quinolones | Antibacterial | mdpi.com |
Advancements in Targeted Drug Delivery Systems for Aminopropiophenones
To enhance the therapeutic efficacy and minimize potential off-target effects of this compound derivatives, the development of targeted drug delivery systems is a critical area of future research. researchgate.netalliedacademies.org These systems are designed to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. nih.gov Nanotechnology-based approaches, such as liposomes and nanoparticles, offer promising platforms for the targeted delivery of aminopropiophenones. mdpi.comscilit.com
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov For aminopropiophenone derivatives, liposomal formulations could improve their solubility, protect them from premature degradation, and facilitate their targeted delivery to specific tissues or cells. researchgate.net The surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, to achieve active targeting to disease sites. semanticscholar.org Furthermore, the composition of the lipid bilayer can be tailored to control the drug release rate. nih.gov
Polymeric nanoparticles are another versatile drug delivery platform that can be engineered to encapsulate or conjugate aminopropiophenone derivatives. nih.govscispace.com These nanoparticles can be designed to release the drug in response to specific stimuli at the target site, such as changes in pH or enzyme concentrations. The use of biocompatible and biodegradable polymers can ensure the safe in vivo degradation and elimination of the delivery system. scispace.com
| Delivery System | Description | Potential Advantages for Aminopropiophenones | Reference |
|---|---|---|---|
| Liposomes | Microscopic vesicles with a lipid bilayer. | Improved solubility, protection from degradation, and targeted delivery. | nih.govresearchgate.net |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled and stimulus-responsive drug release, enhanced stability. | nih.govscispace.com |
| Dendrimers | Highly branched, tree-like macromolecules. | Precise control over size and drug loading, surface functionalization for targeting. | |
| Metallic Nanoparticles | Nanoparticles made of metals (e.g., gold, silver). | Potential for synergistic therapeutic effects and use in theranostics. | nih.gov |
Computational Chemistry and In Silico Modeling for Drug Design and Toxicity Prediction
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and development, offering the potential to accelerate the design of novel this compound derivatives with improved efficacy and safety profiles. researchgate.net These methods can be used to predict the physicochemical properties, biological activity, and potential toxicity of new chemical entities before they are synthesized, thereby saving time and resources. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of in silico modeling. researchgate.net By analyzing a dataset of related compounds with known biological activities, QSAR models can identify the key structural features that are responsible for their therapeutic effects. nih.govnih.govmdpi.com For this compound derivatives, QSAR models could be developed to predict their activity as, for example, hypolipidemic or anticancer agents. researchgate.net These models can then be used to guide the design of new derivatives with enhanced potency.
In addition to predicting efficacy, in silico methods are also crucial for assessing the potential toxicity of new compounds. nih.govnih.gov Various computational tools can predict a range of toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity. taylorfrancis.com By identifying potential toxic liabilities early in the drug discovery process, researchers can prioritize the synthesis of compounds with a more favorable safety profile. For instance, read-across techniques can be used to estimate the toxicity of an untested compound based on the known toxicity of structurally similar molecules. nih.gov
Molecular docking simulations can provide insights into the binding interactions between this compound derivatives and their biological targets at the atomic level. nih.gov This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. mdpi.com
| Computational Method | Application in Aminopropiophenone Research | Potential Outcome | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives based on their chemical structure. | Design of more potent therapeutic agents. | nih.govnih.govmdpi.com |
| In Silico Toxicity Prediction | Assessing the potential for adverse effects such as mutagenicity and carcinogenicity. | Prioritization of safer drug candidates. | nih.govnih.gov |
| Molecular Docking | Simulating the binding of derivatives to their biological targets. | Understanding the mechanism of action and guiding rational drug design. | nih.govmdpi.com |
| Read-Across | Estimating the toxicity of a compound based on data from structurally similar compounds. | Filling data gaps for toxicity assessment. | nih.gov |
Integration of Omics Technologies in Aminopropiophenone Research
The integration of "omics" technologies, including genomics, proteomics, and metabolomics, holds immense promise for advancing our understanding of the biological effects of this compound and its derivatives. nih.govnih.govyoutube.com These high-throughput approaches allow for the comprehensive analysis of genes, proteins, and metabolites, providing a systems-level view of the cellular response to a chemical compound. informaticsjournals.co.in
Toxicogenomics, which combines toxicology with genomics, can be used to identify the gene expression profiles associated with exposure to aminopropiophenone derivatives. ecetoc.org This can help to elucidate their mechanisms of toxicity and to identify biomarkers of exposure and effect. By understanding which cellular pathways are perturbed by these compounds, researchers can gain insights into their potential adverse effects and develop strategies to mitigate them. ecetoc.org
Proteomics, the large-scale study of proteins, can be used to identify the protein targets of this compound derivatives and to characterize the changes in protein expression and post-translational modifications that occur upon exposure. This information is crucial for understanding their mechanism of action and for identifying potential biomarkers of efficacy or toxicity.
Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can provide a snapshot of the metabolic changes induced by aminopropiophenone derivatives. researchgate.net A study on 3-nitropropionic acid intoxication, for example, utilized metabolomics to map the metabolic impacts in various biological fluids, identifying a large number of altered metabolites. nih.gov Similar approaches could be applied to this compound research to understand its metabolic fate and its effects on endogenous metabolic pathways.
| Omics Technology | Focus of Study | Potential Insights for Aminopropiophenone Research | Reference |
|---|---|---|---|
| Genomics | The complete set of DNA, including all of its genes. | Identifying genetic predispositions to adverse effects and understanding mechanisms of toxicity. | ecetoc.org |
| Proteomics | The entire set of proteins expressed by a genome, cell, tissue, or organism. | Identifying protein targets and biomarkers of efficacy and toxicity. | nih.gov |
| Metabolomics | The complete set of small-molecule metabolites found within a biological sample. | Understanding the metabolic fate of the compound and its impact on cellular metabolism. | researchgate.netnih.gov |
Q & A
Q. Basic
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
- Storage : Seal in dry, room-temperature environments; avoid light exposure .
- Emergency response : For oral exposure, immediately contact a poison center (H301 hazard) .
- Waste disposal : Neutralize with dilute acetic acid before incineration .
How should researchers design in vitro studies to assess neurotoxic effects of this compound?
Q. Advanced
- Cell models : Use differentiated SH-SY5Y neurons or primary cortical cultures to evaluate locomotor activity and mitochondrial dysfunction .
- Dosage : Apply 1–50 µM concentrations, monitoring lactate dehydrogenase (LDH) release as a cytotoxicity marker .
- Endpoint assays : Combine calcium imaging, patch-clamp electrophysiology, and RNA-seq to map neuronal signaling disruptions .
What analytical techniques quantify this compound in biological matrices like blood or tissue?
Q. Basic
- Spectrophotometry : Measure creatinine sulfate levels in blood after intraperitoneal injection, referencing extinction coefficients for amine derivatives .
- LC-MS/MS : Optimize using a C18 column and electrospray ionization (ESI+) for high sensitivity (LOQ: 0.1 ng/mL) .
- Sample preparation : Acidify biological extracts to stabilize the compound during analysis .
How do computational models predict the pharmacokinetics of this compound?
Q. Advanced
- QSAR modeling : Use PubChem-derived descriptors (e.g., pKa = 2.86, logP = 1.06) to estimate absorption and blood-brain barrier permeability .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict metabolic pathways .
- In silico toxicity : Apply Derek Nexus or OECD Toolbox to flag potential hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
